Potassium magnesium sulfate

説明

Cubic Crystal System and Symmetry Analysis

Langbeinite crystallizes in the isometric-tetartoidal (cubic) system with space group P2₁3. The unit cell parameters for synthetic K₂Mg₂(SO₄)₃ are a = 9.919(2) Å, Z = 4, and V = 976.52 ų. The framework comprises MgO₆ octahedra and SO₄ tetrahedra , interconnected via corner-sharing oxygen atoms (Fig. 1). Potassium ions occupy two distinct crystallographic sites:

- K1 : 9-coordinate, bonded to nine O atoms (K–O distances: 2.86–3.21 Å).

- K2 : 12-coordinate, surrounded by twelve O atoms (K–O distances: 2.92–3.25 Å).

The cubic symmetry arises from the isotropic distribution of Mg²⁺ and SO₄²⁻ units, which form a rigid three-dimensional network. High-temperature studies confirm that the cubic structure remains stable up to 200°C, while cooling induces phase transitions in some analogues (e.g., K₂Cd₂(SO₄)₃ adopts orthorhombic symmetry at room temperature).

Langbeinite-Type Structural Frameworks: Tetrahedral Anions and Cationic Substitutions

The langbeinite structure is highly adaptable, permitting substitutions at both cationic and anionic sites:

- Tetrahedral Anions : SO₄²⁻ can be replaced by PO₄³⁻, CrO₄²⁻, or BeF₄²⁻, altering physical properties. For example, K₂YHf(PO₄)₃ retains the cubic framework (a = 10.307 Å) but exhibits reduced thermal stability compared to sulfate analogues.

- Cationic Substitutions :

- M²⁺ Sites : Mg²⁺ may be substituted by Ca²⁺, Mn²⁺, or Fe²⁺. In calciolangbeinite (K₂Ca₂(SO₄)₃), Ca²⁺ and Mg²⁺ disorder over octahedral sites, expanding the lattice (a = 10.43 Å).

- M⁺ Sites : Partial replacement of K⁺ with Na⁺ in K₂₋ₓNaₓMg₂(SO₄)₃ (0 ≤ x ≤ 1.8) contracts the unit cell (a = 10.107 → 9.951 Å).

Table 1 : Cell Parameters of Select Langbeinite-Type Compounds

| Compound | a (Å) | Space Group | Reference |

|---|---|---|---|

| K₂Mg₂(SO₄)₃ | 9.919 | P2₁3 | |

| K₂Ca₂(SO₄)₃ | 10.43 | P2₁3 | |

| K₂YHf(PO₄)₃ | 10.307 | P2₁3 | |

| K₁.₅Na₀.₅Mn₂(SO₄)₃ | 10.036 | P2₁3 |

Comparative Crystallography of Sulfate vs. Phosphate/Chromate Analogues

Sulfate langbeinites exhibit larger unit cells than phosphate or chromate analogues due to differences in anion size and charge:

- Phosphates : The substitution of SO₄²⁻ with PO₄³⁻ necessitates charge compensation. In K₂Co₀.₂₉Ti₁.₇(PO₄)₃ , Ti⁴⁺ and Co²⁺ occupy octahedral sites, reducing symmetry to monoclinic.

- Chromates : Cs₂Mn₂(CrO₄)₃ adopts a distorted cubic structure (a = 10.243 Å) with enhanced piezoelectric properties.

Key Structural Differences :

Solid Solutions and Isostructural Series in Langbeinite Family

Langbeinites form extensive solid solutions, enabling tailored material properties:

- K₂Mg₂(SO₄)₃–K₂Ca₂(SO₄)₃ : Complete solid solubility confirmed via X-ray diffraction, with cell parameters linearly varying between a = 9.919–10.43 Å.

- K₂₋ₓNaₓM₂(SO₄)₃ (M = Mg, Mn, Fe): Sodium incorporation reduces cell volume and enhances ionic conductivity. For x = 1.0 in K₂₋ₓNaₓFe₂(SO₄)₃, a decreases by 1.4%.

- Phosphate Solid Solutions : K₂YHf(PO₄)₃–K₂YZr(PO₄)₃ mixtures show negligible lattice distortion (Δa < 0.1 Å) due to similar ionic radii of Hf⁴⁺ (0.71 Å) and Zr⁴⁺ (0.72 Å).

Table 2 : Impact of Cation Substitution on Cell Volume

| Solid Solution Series | Δa (Å) | ΔV (ų) | Reference |

|---|---|---|---|

| K₂Mg₂(SO₄)₃ → K₂Ca₂(SO₄)₃ | +0.511 | +157.6 | |

| K₂Mn₂(SO₄)₃ → K₁.₀Na₁.₀Mn₂(SO₄)₃ | -0.137 | -41.3 |

特性

CAS番号 |

13826-56-7 |

|---|---|

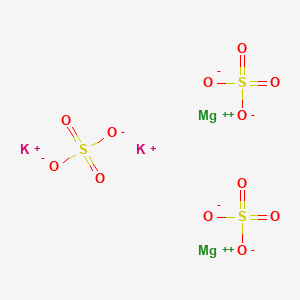

分子式 |

K2Mg2O12S3 |

分子量 |

415 g/mol |

IUPAC名 |

dimagnesium;dipotassium;trisulfate |

InChI |

InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |

InChIキー |

WZISDKTXHMETKG-UHFFFAOYSA-H |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |

正規SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |

他のCAS番号 |

17855-14-0 13826-56-7 |

同義語 |

magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |

製品の起源 |

United States |

科学的研究の応用

Agricultural Applications

Fertilizer Component

Potassium magnesium sulfate is primarily used as a fertilizer due to its rich nutrient content. It provides essential elements such as potassium, magnesium, and sulfur, which are vital for plant growth.

- Nutrient Composition :

- Potassium : 21%

- Magnesium : 11%

- Sulfur : 22%

This balanced nutrient profile promotes robust plant health and enhances crop yields. Its water-soluble nature allows for immediate uptake by plants, making it suitable for various application methods including fertigation, foliar feeding, and soil incorporation .

Benefits in Crop Production :

- Enhanced nutrient absorption.

- Suitable for sensitive crops due to low chloride content.

- Certified for organic farming practices.

- Ideal for soils deficient in magnesium .

Medical Applications

Electrolyte Supplementation

This compound is utilized in medical settings primarily for electrolyte replenishment. It is particularly beneficial in treating patients with hypokalemia (low potassium levels) and hypomagnesemia (low magnesium levels).

- Case Study : A patient with chronic hypokalemic metabolic alkalosis was treated with intravenous potassium and magnesium supplementation after chemotherapy. This approach successfully stabilized the patient's electrolyte levels over a prolonged period .

Intravenous Infusions :

- Administered during acute care settings to manage electrolyte imbalances.

- Helps mitigate complications associated with low serum potassium and magnesium levels .

Industrial Applications

Chemical Production

This compound serves as a precursor in the production of various chemicals. Its unique properties make it a valuable component in the synthesis of fertilizers and other chemical compounds.

- Use in Fertilizer Manufacturing : It is often combined with other nutrients to create specialized fertilizers tailored for specific crops or soil conditions.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Fertilizer component | Enhances growth, improves nutrient uptake |

| Medical | Electrolyte supplementation | Treats hypokalemia and hypomagnesemia |

| Industrial | Chemical precursor | Used in fertilizer production |

化学反応の分析

Decomposition and Thermal Behavior

a. Thermal Stability

Magnesium sulfate decomposes at 1124°C:

For potassium magnesium sulfate, analogous decomposition likely occurs at high temperatures, though specific data require further study .

b. Hydrate Transitions

this compound forms multiple hydrates (e.g., hexahydrate, heptahydrate). Heating drives dehydration, with the anhydrous form stable above 320°C .

Reaction Kinetics and Thermodynamics

a. Kinetics of Sulfate Formation

The reaction between Mg(OH) and HSO to form MgSO follows pseudo-first-order kinetics with:

b. Solubility Dynamics

| Compound | Solubility in Water (g/100 mL) | Notes |

|---|---|---|

| KMg(SO) | 12.5 (20°C) | Sparingly soluble; precipitates in methanol |

| MgSO·7HO | 71 (20°C) | Highly soluble; forms double salts |

Solubility and Precipitation

a. Solvent Effects

Methanol reduces KSO solubility, enabling >99% yield. Ethanol or acetone further purifies KMg(SO) by removing MgCl .

b. Non-Reactive Systems

Mixing Mg(NO) with KSO yields no precipitate due to high solubility of all ions :

Byproduct Utilization and Recycling

a. HCl Production

Treating MgCl·6HO with HSO at 110–120°C recovers MgSO·7HO and generates HCl gas, which is condensed into 32% HCl solution .

b. Closed-Loop Efficiency

Up to 95% of MgSO is recycled, minimizing raw material consumption. Residual mother liquors from crystallization are reused .

類似化合物との比較

Physical Properties :

Table 1: Key Differences

| Property | Magnesium Sulfate | Potassium Magnesium Sulfate |

|---|---|---|

| Primary Nutrients | Mg only | K + Mg |

| Solubility (20°C) | 710 g/L | ~120 g/L (estimated) |

| Key Applications | Medicine, Agriculture | Agriculture (chloride-free) |

| Chloride Content | None | None |

Comparison with Potassium Sulfate (K₂SO₄)

Nutrient Profile :

Production Methods :

Environmental Impact :

- K₂SO₄ production generates HCl gas, whereas K₂SO₄·MgSO₄’s dry attrition method is cleaner and minimizes byproducts .

Comparison with Sodium Sulfate (Na₂SO₄)

Functional Roles :

Performance in Geopolymers :

Comparison with Magnesium Potassium Phosphate Cement (MKPC)

Chemical Basis :

- MKPC : A phosphate-based ceramic (MgKPO₄·6H₂O) used for waste solidification, offering high durability and sulfate resistance .

Other Sulfates: Calcium and Barium Sulfates

- Calcium Sulfate (Gypsum) : Used for soil conditioning and cement production; lacks K/Mg nutrients.

- Barium Sulfate : Industrially used as a radiocontrast agent; toxic for agricultural use.

Data Tables

Table 2: Solubility and Nutrient Content

| Compound | Solubility (g/L, 20°C) | K Content (%) | Mg Content (%) |

|---|---|---|---|

| This compound | ~120 | 22 | 11 |

| Magnesium Sulfate | 710 | 0 | 9.8 |

| Potassium Sulfate | 120 | 41 | 0 |

Table 3: Production Methods

| Compound | Method | Byproducts |

|---|---|---|

| This compound | Dry mechanical attrition | None |

| Potassium Sulfate | Hargreaves process (SO₂, air) | HCl gas |

| Magnesium Sulfate | Mining or synthetic precipitation | Variable |

準備方法

Reaction Mechanism and Process Overview

This method capitalizes on the differential solubility of potassium sulfate (K₂SO₄) and magnesium chloride (MgCl₂) in aqueous methanol. The core reaction involves KCl and MgSO₄·7H₂O in a methanol-water mixture, yielding K₂SO₄ and MgCl₂·6H₂O (Equation 1):

Magnesium chloride hexahydrate is subsequently treated with sulfuric acid to regenerate MgSO₄·7H₂O and hydrochloric acid (HCl), enabling reagent recycling (Equation 2):

Operational Parameters and Optimization

Key process variables include:

-

Temperature : Initial dissolution of KCl and MgSO₄·7H₂O occurs at 50–65°C, followed by rapid cooling to 0–5°C to precipitate K₂SO₄.

-

Methanol Concentration : A 40–50% methanol-water solution maximizes K₂SO₄ precipitation while minimizing MgCl₂ co-precipitation.

-

Stirring Rate : 100–150 rpm ensures homogeneous mixing and efficient crystal formation.

Table 1: Performance Metrics of Alcohol-Mediated Method

| Parameter | Value |

|---|---|

| KCl Purity | ≥95% |

| MgSO₄·7H₂O Purity | ≥98% |

| K₂SO₄ Yield | 89–92% |

| HCl Recovery Efficiency | 85–90% |

| Methanol Recycling Rate | 95% |

This method achieves chloride levels below 1% in the final product, meeting agricultural-grade specifications.

Sulfuric Acid-Driven Neutralization with MgO

Reaction Pathway and Industrial Workflow

This approach involves a two-step neutralization process. First, KCl reacts with concentrated H₂SO₄ to form potassium hydrogen sulfate (KHSO₄) and HCl gas (Equation 3):

KHSO₄ then reacts with MgO slurry to produce potassium magnesium sulfate (Equation 4):

Critical Process Controls

-

Temperature : The first step occurs at 80–140°C to ensure complete HCl evolution, while the neutralization step proceeds at 120–140°C.

-

Molar Ratios : A KCl:H₂SO₄ molar ratio of 1:1.2 optimizes KHSO₄ yield, whereas a KHSO₄:MgO ratio of 2:1 prevents residual acidity.

-

Drying Conditions : Low-temperature drying at 70–80°C preserves the crystalline structure of K₂SO₄·MgSO₄·6H₂O.

Table 2: Product Quality from Sulfuric Acid Method

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| K₂O Content (wt%) | 22.5 | 24.1 | 25.3 |

| MgO Content (wt%) | 10.2 | 11.5 | 12.0 |

| Cl⁻ Impurity (wt%) | <0.5 | <0.3 | <0.2 |

| Overall Yield | 97% | 98% | 99% |

Comparative Analysis of Methodologies

Economic and Environmental Considerations

Q & A

Basic: What are the optimal methods for synthesizing potassium magnesium sulfate (K₂SO₄·2MgSO₄) with controlled stoichiometry?

Methodological Answer:

The dry mechanical attrition of potassium sulfate (K₂SO₄) and magnesium sulfate hexahydrate (MgSO₄·7H₂O) under controlled milling conditions (e.g., ball milling at 25°C for 30 minutes) facilitates the formation of langbeinite-type double salts (K₂SO₄·2MgSO₄) with a 1:1 K/Mg molar ratio. Post-treatment heating at 250°C yields the anhydrous form, ensuring minimal chloride contamination (<0.1% w/w) .

Advanced: How can researchers address challenges in maintaining stoichiometric precision during this compound synthesis?

Methodological Answer:

Stoichiometric deviations often arise from incomplete sulfation of raw materials (e.g., serpentinic silicate) or hydration state variability in magnesium sulfate. To mitigate this:

- Use cavitation-assisted sulfation (20–25 psi, 30–50°C) to enhance reaction efficiency between sulfuric acid and calcined serpentinic silicate (3MgO·2SiO₂·2H₂O), ensuring >95% magnesium extraction .

- Monitor hydration states via thermogravimetric analysis (TGA) and adjust milling parameters (e.g., duration, temperature) to standardize water release from MgSO₄·7H₂O during mechanical attrition .

Basic: What analytical techniques ensure interlaboratory comparability for potassium and magnesium quantification in sulfate salts?

Methodological Answer:

Standardized protocols include:

- Atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental analysis, validated against certified reference materials.

- Cross-laboratory calibration using synthetic precipitation samples (e.g., simulated matrices with known Ca²⁺, Mg²⁺, K⁺, SO₄²⁻ concentrations) to identify and correct analytical biases .

Advanced: How can researchers resolve contradictions in hygroscopicity data for anhydrous this compound?

Methodological Answer:

Discrepancies arise from residual moisture in "anhydrous" samples or improper storage. To ensure reproducibility:

- Conduct dynamic vapor sorption (DVS) experiments to quantify moisture uptake under controlled humidity.

- Use hermetic sealing with desiccants (e.g., silica gel) post-synthesis and validate dryness via Karl Fischer titration .

Basic: What experimental design frameworks are recommended for optimizing this compound in microbial growth media?

Methodological Answer:

Central Composite Design (CCD) under response surface methodology (RSM) efficiently optimizes media components (e.g., MgSO₄, K₂HPO₄) by modeling interactions between variables. For example:

- Vary magnesium sulfate (10–30 g/L) and potassium phosphate (5–15 g/L) concentrations to maximize biomass yield in Lactobacillus fermentum cultures, with agitation (200 rpm) and temperature (37°C) as fixed parameters .

Advanced: How can spatial covariance structures improve field trial designs for this compound fertilization studies?

Methodological Answer:

In field trials, soil heterogeneity (e.g., sulfate, Mg²⁺ gradients) introduces noise. To address this:

- Apply principal component regression (PCR) on soil property data (pH, organic matter, cation concentrations) to isolate treatment effects.

- Use split-plot designs with randomized blocks to statistically control micro-environmental variation, as demonstrated in sorghum trials with 8 replicate blocks .

Basic: What methodologies assess magnesium bioavailability in plants treated with this compound?

Methodological Answer:

- Leaf tissue analysis : Measure Mg²⁺ concentrations via ICP-OES after acid digestion.

- Chlorophyll fluorescence assays : Quantify magnesium’s role in chlorophyll synthesis under controlled hydroponic conditions (e.g., Mg-deficient vs. Mg-supplemented groups) .

Advanced: How do researchers resolve contradictory findings on this compound’s efficacy in correcting plant Mg deficiencies?

Methodological Answer:

Contradictions often stem from soil pH or competing cations (e.g., Ca²⁺, K⁺). To clarify:

- Conduct ion competition experiments using chelators (e.g., EDTA) to isolate Mg²⁺ uptake.

- Validate with isotopic labeling (²⁵Mg) to track root-to-shoot translocation in crops like cotton, where dolomitic limestone and MgSO₄ show comparable efficacy .

Basic: What are the environmental implications of sulfate conversion systems using this compound?

Methodological Answer:

Potassium sulfate-to-carbonate conversion in flue gas desulfurization reduces sulfur emissions but requires 2–3× more energy than wet scrubbing. Lifecycle assessments (LCAs) should compare energy inputs (e.g., 275–300°C heating for anhydrous salt production) against waste handling benefits (non-hazardous sulfate byproducts) .

Advanced: How can researchers optimize this compound synthesis to minimize environmental footprint?

Methodological Answer:

- Recycle sulfuric acid : Recover 20–30% w/w H₂SO₄ from potassium bisulfate disproportionation for reuse in MgSO₄ synthesis, reducing raw material consumption .

- Waste valorization : Convert residual MgO·2SiO₂ from serpentinic silicate reactions into construction materials (e.g., lightweight aggregates) .

Basic: What crystallographic techniques characterize this compound’s hydration states?

Methodological Answer:

- X-ray diffraction (XRD) : Differentiate langbeinite (K₂SO₄·2MgSO₄) from leonite (K₂SO₄·MgSO₄·4H₂O) phases.

- Differential scanning calorimetry (DSC) : Identify dehydration transitions (e.g., MgSO₄·7H₂O → MgSO₄ at 250°C) .

Advanced: How do hydration dynamics affect this compound’s stability in storage?

Methodological Answer:

Hydration-induced phase separation occurs if MgSO₄·7H₂O releases water during milling. Solutions include:

- Controlled dehydration : Heat post-milling pellets at 200°C to stabilize the anhydrous form.

- Pelletization : Compact milled powder into 3 mm granules to minimize surface area and moisture absorption .

Basic: What physiological roles does magnesium sulfate play in mammalian cell culture studies?

Methodological Answer:

Mg²⁺ acts as a cofactor for ATPases and kinases. In media optimization:

- Maintain 0.8–1.2 mM MgSO₄ to support Aspergillus oryzae phytase production.

- Use Taguchi experimental designs to balance Mg²⁺ with Mn²⁺, Fe²⁺, and phosphate for enzyme stability .

Advanced: Why does this compound exhibit paradoxical effects in extremophile cultures?

Methodological Answer:

High sulfate concentrations (>100 mM) inhibit halophiles due to osmotic stress but enhance thermophile growth via sulfur assimilation. To study:

- Perform gradient plate assays with incremental K₂SO₄·2MgSO₄ concentrations.

- Profile transcriptomes to identify sulfate transporters and stress-response genes .

Basic: How do researchers validate contradictory data on this compound’s solubility in mixed-salt systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。